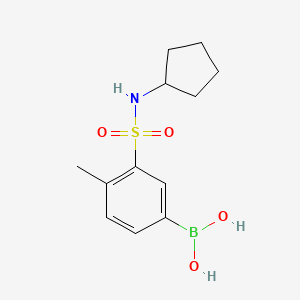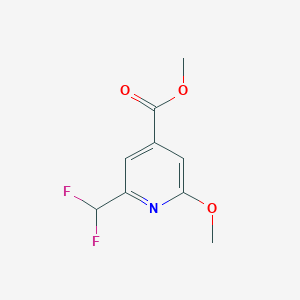
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate
Descripción general
Descripción
“Methyl 2-(difluoromethyl)-6-methoxyisonicotinate” is a chemical compound . It’s part of a broader field of research that involves difluoromethylation processes . Difluoromethylation is a process that forms a bond between a carbon atom and a difluoromethyl group (CF2H), where the carbon atom can be in a variety of forms .
Synthesis Analysis
The synthesis of “Methyl 2-(difluoromethyl)-6-methoxyisonicotinate” and similar compounds involves difluoromethylation processes . These processes have seen significant advances in recent years, with the development of multiple difluoromethylation reagents . Metal-based methods have been particularly successful, capable of transferring a CF2H group to carbon sites in both stoichiometric and catalytic modes .Chemical Reactions Analysis
Difluoromethylation of carbon bonds has been achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . These methods have been used to construct bonds between carbon and difluoromethyl groups .Aplicaciones Científicas De Investigación
Ester Hydrolysis Studies : Research by Campbell et al. (1970) explored the hydrolysis of methyl methoxypyridinecarboxylates, which could include compounds similar to Methyl 2-(difluoromethyl)-6-methoxyisonicotinate. They compared these with ethyl methoxynitrobenzoates, investigating the effects of electronic interactions on the hydrolysis rates (Campbell et al., 1970).
Fluoride Source for Halogen-Exchange Reactions : Ramig et al. (1999) discussed the use of 1,1-difluoroethyl methyl ethers as organic sources of fluoride for catalytic halogen-exchange reactions. The study highlights the use of compounds with structures related to Methyl 2-(difluoromethyl)-6-methoxyisonicotinate in complex chemical transformations (Ramig et al., 1999).
In Spectroscopic Analysis : Radice et al. (2004) conducted a theoretical investigation on the spectroscopic behavior of methoxy groups in hydrofluoroethers. This research could provide insights into the electronic properties and spectroscopic parameters of similar compounds like Methyl 2-(difluoromethyl)-6-methoxyisonicotinate (Radice et al., 2004).
Synthesis of Fluorine-Containing Molecules : Carbonnel et al. (2019) discussed the significance of the CF2Me group, which is related to the chemical structure of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate, in the pharmaceutical and agrochemical industries. This study emphasizes the role of such fluorinated moieties in the synthesis of new compounds (Carbonnel et al., 2019).
In Lithium-Ion Battery Development : Schmitz et al. (2012) explored the use of Methyl tetrafluoro-2-(methoxy) propionate as a co-solvent in propylene carbonate-based electrolytes for lithium-ion batteries. This study shows the application of similar fluorinated methoxy compounds in advanced energy storage technologies (Schmitz et al., 2012).
Synthesis of Anti-Inflammatory Compounds : Goudie et al. (1978) conducted a study on compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which shares a structural similarity with Methyl 2-(difluoromethyl)-6-methoxyisonicotinate. This research is focused on the synthesis and testing of anti-inflammatory compounds (Goudie et al., 1978).
Safety and Hazards
Direcciones Futuras
The field of difluoromethylation has seen significant advances in recent years, with the development of multiple difluoromethylation reagents . This has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may continue to explore and refine these processes.
Propiedades
IUPAC Name |
methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-7-4-5(9(13)15-2)3-6(12-7)8(10)11/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUYVQQAOLNRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



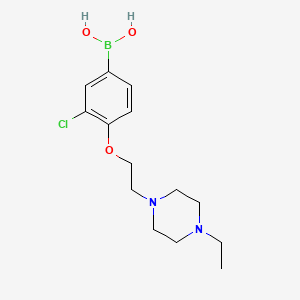
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid](/img/structure/B1434268.png)
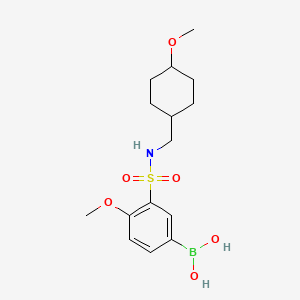
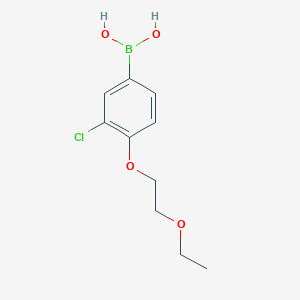
![4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434275.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid](/img/structure/B1434276.png)


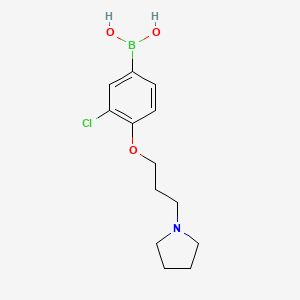
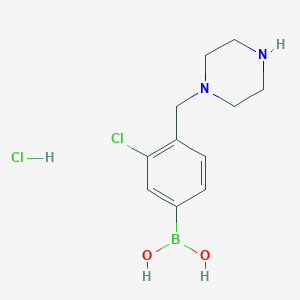
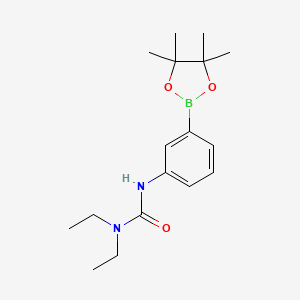
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic acid](/img/structure/B1434284.png)

